6-(Morpholine-4-sulfonyl)-quinazoline-2,4-diamine
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Overview
Description
6-(Morpholine-4-sulfonyl)-quinazoline-2,4-diamine is a complex organic compound that features a quinazoline core substituted with a morpholine-4-sulfonyl group and two amino groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-sulfonyl)-quinazoline-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinazoline derivatives with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholine-4-sulfonyl)-quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinazoline compounds.
Scientific Research Applications
6-(Morpholine-4-sulfonyl)-quinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Morpholine-4-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-sulfonyl)-phenylamine
- Morpholine-4-sulfonyl chloride
- Quinoxaline derivatives
Uniqueness
6-(Morpholine-4-sulfonyl)-quinazoline-2,4-diamine is unique due to its specific substitution pattern and the presence of both morpholine and quinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
56044-08-7 |
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Molecular Formula |
C12H15N5O3S |
Molecular Weight |
309.35 g/mol |
IUPAC Name |
6-morpholin-4-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C12H15N5O3S/c13-11-9-7-8(1-2-10(9)15-12(14)16-11)21(18,19)17-3-5-20-6-4-17/h1-2,7H,3-6H2,(H4,13,14,15,16) |
InChI Key |
JRHGFSNJCDBIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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